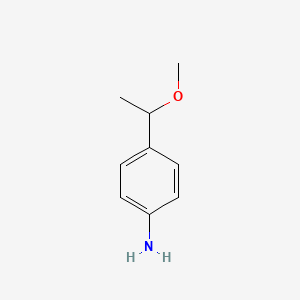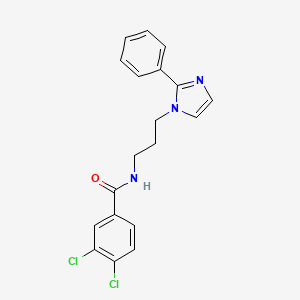![molecular formula C22H19N3O B2401698 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine CAS No. 702648-02-0](/img/structure/B2401698.png)
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” belongs to the class of organic compounds known as 2,3-diphenylfurans . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” are not found in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions, including ring construction and functionalization .Applications De Recherche Scientifique
-
Pyrrolidine Derivatives as Selective Androgen Receptor Modulators (SARMs)
- Field : Medicinal Chemistry
- Application : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds are designed to have similar effects to androgenic drugs but be more selective in their action .
- Methods : The synthesis of these compounds involves optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results : The synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .
-
Pyrrolo[2,3-d]pyrimidine Derivatives in Apoptosis Induction
- Field : Cancer Research
- Application : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells .
- Methods : The compounds were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . They were tested in vitro against seven selected human cancer cell lines .
- Results : Some compounds showed promising cytotoxic effects and induced apoptotic death of cancer cells . For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (26.1 μg/ml) .
Propriétés
IUPAC Name |
5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMWSGBLYWBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)


![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)